molecular formula C10H14N4O3 B1492572 ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate CAS No. 2098121-04-9

ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

Cat. No. B1492572
CAS RN: 2098121-04-9
M. Wt: 238.24 g/mol
InChI Key: XNZFERRTEFWPQK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Indole derivatives, which are structurally similar to this compound, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

It is known that indole derivatives, which are structurally similar to this compound, can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects can result from the compound’s interaction with its targets and the subsequent changes in biochemical pathways.

Action Environment

For example, the presence of a chloro group on the N-methyl aniline ring of a similar compound showed improved activity .

properties

IUPAC Name

ethyl 3-[(4-formyltriazol-1-yl)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c1-2-17-10(16)13-3-8(4-13)5-14-6-9(7-15)11-12-14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZFERRTEFWPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
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ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 3
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ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
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ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 5
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ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Reactant of Route 6
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ethyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate

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